4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid chemical properties
4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid
This guide provides a comprehensive technical overview of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid, a complex biaryl carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes predictive data with established chemical principles to offer a practical framework for its synthesis, characterization, and potential applications. Given the compound's nature as a specialized research chemical, this guide emphasizes the strategic approach to its creation and validation, reflecting field-proven methodologies.
Introduction and Strategic Importance
4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid belongs to the class of biaryl carboxylic acids, a structural motif of significant interest in medicinal chemistry. The biaryl scaffold is a privileged structure found in numerous pharmaceuticals, valued for its ability to orient functional groups in precise three-dimensional space, enabling targeted interactions with biological macromolecules.
While direct experimental data for this specific molecule is not extensively published, its structure suggests its primary role as a sophisticated building block or key intermediate in the synthesis of more complex, high-value molecules such as kinase inhibitors, agrochemicals, or advanced materials.[1] The strategic placement of halogen atoms (chlorine and fluorine) provides metabolic stability and modulates electronic properties, making it a valuable scaffold for tuning the pharmacokinetic and pharmacodynamic profiles of a parent compound.[2]
Physicochemical and Structural Properties
The properties of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid are predicted based on its structure and data from analogous compounds. These values provide a baseline for experimental design, including solvent selection, reaction conditions, and purification strategies.
| Property | Predicted Value / Information | Rationale / Comparative Data |
| IUPAC Name | 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid | Standard nomenclature rules. |
| CAS Number | Not readily available in public databases. | Indicates a specialized or novel research chemical. |
| Molecular Formula | C₁₃H₇ClF₂O₂ | Derived from the chemical structure. |
| Molecular Weight | 268.64 g/mol | Calculated from atomic weights. |
| Appearance | White to off-white crystalline solid | Typical appearance for similar aromatic carboxylic acids.[3][4][5] |
| Predicted Melting Point | >150 °C | Biaryl systems and carboxylic acids generally have high melting points due to molecular rigidity and hydrogen bonding. |
| Predicted Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in water. | The carboxylic acid group imparts some polarity, but the large, halogenated biaryl structure is hydrophobic. |
| Predicted pKa | ~3.5 - 4.0 | The electron-withdrawing effects of the fluorine atoms will increase acidity compared to benzoic acid (pKa ~4.2).[4] |
Strategic Synthesis: The Suzuki-Miyaura Cross-Coupling Approach
The most logical and industrially scalable method for constructing the C-C bond between the two aromatic rings in this molecule is the Suzuki-Miyaura cross-coupling reaction.[6][7] This palladium-catalyzed reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability of its precursors.[8]
Retrosynthetic Analysis
A logical retrosynthetic disconnection across the biaryl axis points to two key synthons: a boronic acid (or ester) derivative of 3-chloro-4-fluorobenzene and a halogenated derivative of 3-fluorobenzoic acid.
Caption: Retrosynthetic analysis via a Suzuki coupling disconnection.
Proposed Synthetic Workflow
The forward synthesis involves the coupling of 3-fluoro-4-bromobenzoic acid with (3-chloro-4-fluorophenyl)boronic acid . This approach is advantageous because the carboxylic acid group is generally compatible with Suzuki conditions, although protecting it as an ester may sometimes improve yields by enhancing solubility and preventing side reactions.
Caption: Proposed Suzuki-Miyaura cross-coupling reaction workflow.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established literature methods.[6] Researchers should perform initial small-scale trials to optimize conditions.
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Reactor Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (3-chloro-4-fluorophenyl)boronic acid (1.0 eq.), 3-fluoro-4-bromobenzoic acid (1.1 eq.), and potassium carbonate (3.0 eq.).
-
Causality: Using a slight excess of the bromo-acid can help drive the reaction to completion. The inert atmosphere is critical to prevent the degradation of the palladium(0) catalyst.
-
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq.).
-
Expertise: The catalyst loading is a key parameter for optimization. Lower loadings are economically favorable but may require longer reaction times or higher temperatures.
-
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Causality: The aqueous phase is necessary to dissolve the inorganic base, while the organic solvent dissolves the aryl partners. Degassing the solvents (e.g., by sparging with argon) is crucial to remove dissolved oxygen.
-
-
Reaction: Heat the mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. Cool the reaction mixture to room temperature and dilute with water. b. Acidify the aqueous solution with 1M HCl to a pH of ~2-3. This protonates the carboxylate salt, causing the product to precipitate.
-
Trustworthiness: This step is self-validating. The precipitation of a solid upon acidification is a strong indicator of successful product formation. c. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel if necessary.
Analytical Characterization and Validation
Confirming the identity and purity of the final compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy validation of the molecular structure.
Caption: Comprehensive workflow for analytical validation.
Expected Spectroscopic Data
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¹H NMR: The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm). The proton ortho to the carboxylic acid group will likely be the most downfield. A broad singlet for the carboxylic acid proton will appear far downfield (>10 ppm), which is exchangeable with D₂O.
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¹³C NMR: Approximately 12 distinct signals are expected in the aromatic region (110-165 ppm), plus a signal for the carboxylic carbon (~165-170 ppm). Carbons attached to fluorine will show characteristic C-F coupling.
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¹⁹F NMR: Two distinct signals are expected, one for each fluorine atom on the different rings. The relative positions and couplings will be highly informative for confirming the regiochemistry.
-
Mass Spectrometry (MS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₃H₇ClF₂O₂. Crucially, the isotopic pattern for a single chlorine atom ([M]+ and [M+2]+ peaks in an approximate 3:1 ratio) must be observed.[9]
-
Infrared (IR) Spectroscopy:
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O-H stretch (carboxylic acid): Very broad band from ~2500-3300 cm⁻¹
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C=O stretch (carboxylic acid): Strong, sharp band at ~1700-1725 cm⁻¹
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C-F stretch: Strong bands in the ~1100-1300 cm⁻¹ region
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C-Cl stretch: Band in the ~700-850 cm⁻¹ region
-
Aromatic C=C stretch: Multiple bands from ~1450-1600 cm⁻¹
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Potential Applications in Drug Discovery
This molecule is an ideal starting point for creating libraries of novel compounds for screening. The carboxylic acid functional group is a versatile handle for further chemical modification.
-
Amide Coupling: The acid can be readily converted to a variety of amides by coupling with amines using standard reagents like EDC/HOBt or by first converting the acid to an acid chloride.[10] This is a common strategy in drug development to explore structure-activity relationships (SAR).
-
Esterification: Formation of esters can be used to create prodrugs, improving properties like cell permeability or solubility.[11]
-
Use as a Fragment: In fragment-based drug discovery, this molecule could serve as a high-value fragment for binding to protein targets, with subsequent optimization and elaboration leading to potent lead compounds.
The specific substitution pattern—a chlorinated and fluorinated phenyl ring attached to a fluorinated benzoic acid—is reminiscent of motifs found in inhibitors of kinases and other enzymes, where precise halogen placement is used to enhance binding affinity and metabolic stability.[12]
Safety and Handling
While specific toxicity data is unavailable, based on analogous halogenated aromatic carboxylic acids, 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid should be handled with care.
-
GHS Hazards (Predicted): Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[13] May be harmful if swallowed (H302).
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid represents a highly functionalized and strategically valuable building block for chemical and pharmaceutical research. While not a commercially common compound, its synthesis is readily achievable through robust and well-understood methodologies like the Suzuki-Miyaura cross-coupling. This guide provides the necessary conceptual framework, from a proposed synthetic protocol to a comprehensive analytical validation strategy, empowering researchers to confidently produce and utilize this compound in their discovery programs.
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